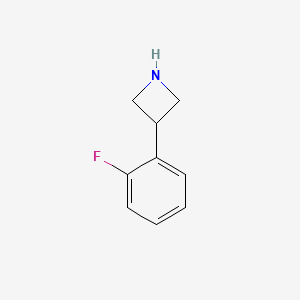

3-(2-Fluorophenyl)azetidine

Description

BenchChem offers high-quality 3-(2-Fluorophenyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPWHXIVXLRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Key chemical characteristics of the 2-fluorophenyl group on the azetidine ring

An In-Depth Technical Guide to the Key Chemical Characteristics of the 2-Fluorophenyl Group on the Azetidine Ring

Introduction

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1] This four-membered saturated heterocycle, once considered a synthetic curiosity, is now recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[2] Its inherent ring strain of approximately 25.4 kcal/mol provides a unique blend of stability and controlled reactivity, while its non-planar, puckered structure offers a valuable three-dimensional scaffold for molecular design.[1][3]

The strategic functionalization of the azetidine nitrogen is a cornerstone of its application in drug discovery. Among the myriad of possible substituents, the 2-fluorophenyl group stands out for its profound and multifaceted influence on the core scaffold. The introduction of fluorine, the most electronegative element, at the ortho position of a phenyl ring attached to the azetidine nitrogen, creates a cascade of electronic, steric, and conformational effects. These effects are not merely additive but synergistic, fundamentally altering the molecule's basicity, lipophilicity, metabolic fate, and conformational preferences.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core chemical characteristics imparted by the 2-fluorophenyl group to the azetidine ring. We will dissect the causality behind these properties, explore their implications for drug design, and detail the experimental methodologies required for their characterization.

Section 1: The Azetidine Scaffold: A Foundation of Strain and Structure

The chemical behavior of any substituted azetidine is rooted in the intrinsic properties of the parent ring. Azetidine's defining feature is its significant ring strain, which places it between the highly reactive aziridine and the more stable pyrrolidine.[3] This strain does not render the molecule unstable for handling but makes it susceptible to specific ring-opening reactions under appropriate conditions, a feature that can be exploited in synthesis.[4]

Structurally, the azetidine ring is not planar. It adopts a puckered conformation to relieve torsional strain, with the nitrogen atom moving out of the plane of the three carbon atoms. This leads to a dynamic equilibrium between two puckered conformers, accompanied by nitrogen inversion. The energy barrier to this inversion and the preferred pucker angle are highly sensitive to the nature of the substituent on the nitrogen atom.

Section 2: The 2-Fluorophenyl Substituent: An Electronic and Steric Modulator

The 2-fluorophenyl group exerts its influence through a combination of powerful electronic and steric effects.

-

Electronic Effects : Fluorine's defining characteristic is its extreme electronegativity. When attached to an aromatic ring, it exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I effect).[5] This effect polarizes the C-F bond and, by extension, the entire aromatic ring, pulling electron density away from the point of attachment. While fluorine also possesses lone pairs that can participate in a weak resonance-donating effect (+R effect), the inductive withdrawal overwhelmingly dominates its electronic character.

-

Steric and Conformational Effects : The placement of a fluorine atom at the ortho position introduces significant steric bulk directly adjacent to the N-C(aryl) bond. This steric hindrance restricts free rotation around this bond, influencing the preferred orientation of the phenyl ring relative to the azetidine ring. This can lead to a "locked" or heavily biased conformation, which has profound implications for how the molecule presents itself to biological targets.[6]

Section 3: Core Chemical Characteristics of 2-Fluorophenyl Azetidine

The conjugation of the 2-fluorophenyl group with the azetidine ring gives rise to a set of distinct and predictable chemical characteristics that are central to its utility in drug design.

Electronic Effects & Basicity Modulation

The most significant electronic consequence of N-arylation, particularly with a fluoro-substituted aryl group, is a dramatic reduction in the basicity of the azetidine nitrogen. The nitrogen lone pair, which is responsible for its basicity, is delocalized into the electron-deficient π-system of the 2-fluorophenyl ring. The strong inductive pull of the ortho-fluorine atom further exacerbates this electron withdrawal.

This reduction in basicity (pKa) is a critical tool for medicinal chemists. High basicity in drug candidates is often associated with off-target effects, such as binding to the hERG potassium channel (cardiotoxicity) or lysosomal sequestration, which can impair drug distribution. By attaching a 2-fluorophenyl group, the pKa can be lowered out of the physiological range, mitigating these liabilities.[6][7]

Table 1: Comparative Basicity of Substituted Amines

| Compound | Structure | Approximate pKa of Conjugate Acid | Rationale for pKa Change |

| Azetidine |  | ~11.3 | The lone pair is localized on the nitrogen, making it a strong base. |

| N-Phenylazetidine |  | ~4.5 - 5.5 | The lone pair is delocalized into the phenyl ring, significantly reducing basicity. |

| N-(2-Fluorophenyl)azetidine |  | ~3.0 - 4.0 | Delocalization is enhanced by the strong inductive electron-withdrawing effect of the ortho-fluorine atom.[8] |

Conformational Control and Steric Hindrance

The steric clash between the ortho-fluorine and the hydrogens on the azetidine ring (at C2 and C4) imposes a significant barrier to rotation around the N-C(aryl) bond. This forces the molecule to adopt a preferred conformation where the phenyl ring is twisted out of the plane of the azetidine's C-N-C bonds, minimizing steric repulsion. This conformational locking can be advantageous for receptor binding, as it reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

Impact on Lipophilicity

Replacing a hydrogen atom with fluorine generally increases the lipophilicity of a molecule, measured as LogP. Although fluorine is highly electronegative, it is also hydrophobic. The introduction of the 2-fluorophenyl group therefore typically enhances the molecule's overall lipophilicity. This property is crucial for drug absorption and distribution, as it influences how a molecule crosses biological membranes. However, this increase must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and increased metabolic turnover.[7]

Section 4: Implications for Drug Discovery and Development

The unique chemical characteristics of the 2-fluorophenyl azetidine moiety provide a powerful toolkit for addressing common challenges in drug development.

Tuning Pharmacokinetics and Pharmacodynamics

The ability to finely tune pKa, lipophilicity, and conformation allows for the optimization of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Reduced Basicity : Avoids off-target ion channel activity and improves cell permeability by reducing the proportion of charged species at physiological pH.[6]

-

Increased Lipophilicity : Can enhance membrane permeability and blood-brain barrier penetration, if desired.[7]

-

Conformational Rigidity : Leads to higher binding affinity and selectivity for the intended biological target by pre-organizing the molecule and reducing the entropic cost of binding.[1][4]

Enhancing Metabolic Stability

Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom can serve as a "metabolic blocker." The C-F bond is exceptionally strong and resistant to cleavage. Placing the fluorine at the ortho position effectively shields that position from oxidative metabolism (e.g., hydroxylation). This can redirect metabolism to other, less critical positions or slow it down altogether, thereby increasing the drug's half-life and bioavailability.

Section 5: Experimental Protocols for Characterization

Validating the proposed chemical characteristics requires a suite of analytical techniques. Each protocol serves as a self-validating system to confirm the structure and properties of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure and probe the solution-state conformation.

-

Methodology :

-

Sample Preparation : Dissolve 5-10 mg of the purified N-(2-fluorophenyl)azetidine compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR : Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the azetidine protons will be indicative of the ring's pucker and the relative orientation of the phenyl ring.

-

¹³C NMR : Acquire a carbon spectrum to confirm the number and type of carbon atoms.

-

¹⁹F NMR : Acquire a fluorine spectrum. The presence of a singlet at the characteristic chemical shift for an aryl fluoride confirms the presence of the fluorine atom.

-

2D NMR (NOESY) : For detailed conformational analysis, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. Cross-peaks between the ortho-fluorine (or adjacent C-H) and the azetidine C2/C4 protons would provide definitive evidence of their spatial proximity and confirm the restricted rotation.

-

X-Ray Crystallography

-

Objective : To unambiguously determine the solid-state three-dimensional structure and conformation.

-

Methodology :

-

Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent from a concentrated solution, or vapor diffusion techniques.

-

Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern on a detector.

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final structure, including precise bond lengths, bond angles, and torsional angles that define the conformation.[9]

-

pKa and LogP Determination

-

Objective : To quantify the basicity and lipophilicity of the molecule.

-

Methodology for pKa (Potentiometric Titration) :

-

Dissolve a precise amount of the compound in a solution of water and a co-solvent (e.g., methanol) if necessary.

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding small, precise aliquots.

-

Record the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

Methodology for LogP (Shake-Flask Method) :

-

Prepare a solution of the compound in n-octanol.

-

Mix this solution with an equal volume of a buffered aqueous phase (e.g., PBS at pH 7.4).

-

Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Conclusion

The 2-fluorophenyl group is not merely a passive substituent on the azetidine ring; it is a powerful and precise modulator of its fundamental chemical nature. Through a combination of strong inductive electron withdrawal and significant steric influence, it systematically reduces basicity, restricts conformation, enhances metabolic stability, and modifies lipophilicity. These characteristics are not independent but are deeply interconnected, providing medicinal chemists with a reliable strategy to overcome common drug development hurdles. A thorough understanding and experimental validation of these principles are essential for the rational design of next-generation therapeutics built upon the versatile azetidine scaffold.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). RSC Publishing.

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (2021). NIH.

- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (n.d.). PubMed.

- The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity - NSUWorks. (n.d.).

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). ResearchGate.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). RSC Publishing.

- Azetidines of pharmacological interest - PubMed. (2021). PubMed.

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (2025). ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nsuworks.nova.edu [nsuworks.nova.edu]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 3-(2-Fluorophenyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Fluorophenyl)azetidine is a critical building block in modern medicinal chemistry. Its rigid four-membered ring and the presence of a fluorine atom on the phenyl group offer a unique combination of properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of 3-(2-Fluorophenyl)azetidine, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals. The strategic incorporation of this moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-(2-fluorophenyl)azetidine

CAS Number (HCl salt): 1375231-95-0 (for 2-(2-Fluorophenyl)azetidine hydrochloride, often used interchangeably in supplier databases for related isomers, highlighting the importance of structural verification).

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity to molecules.[1] This structural constraint is a valuable tool for medicinal chemists, as it can lock a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. The fluorine atom at the ortho-position of the phenyl ring further modulates the electronic properties and metabolic stability of the compound.

Table 1: Physicochemical Properties of Azetidine and Related Compounds

| Property | Azetidine (Parent Compound) | 3-Fluoroazetidine Hydrochloride | Notes |

| Molecular Formula | C₃H₇N[2] | C₃H₇ClFN | |

| Molecular Weight | 57.09 g/mol [2] | 111.54 g/mol | |

| Appearance | Colorless liquid[2] | White to Almost white powder to crystal | |

| Boiling Point | 61-62 °C[2] | Not available | |

| Melting Point | Not available | 127.0 to 131.0 °C | |

| Solubility | Miscible in water[2] | Not available | |

| pKa (conjugate acid) | 11.29[2] | Not available | The basicity of the azetidine nitrogen is a key feature for salt formation and interaction with biological targets. |

Note: Specific experimental data for 3-(2-Fluorophenyl)azetidine is limited in publicly available literature. The data for the parent azetidine and a closely related analogue are provided for reference.

Synthesis and Characterization

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle.[3] However, several synthetic strategies have been developed to access this valuable scaffold. A common approach involves the synthesis of an N-protected precursor, followed by deprotection to yield the final product.

Synthesis of N-Boc-3-(2-Fluorophenyl)azetidine

A key intermediate in the synthesis of 3-(2-Fluorophenyl)azetidine is its N-tert-butoxycarbonyl (Boc) protected form, tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate. The synthesis of related 3-aryl-azetidine derivatives has been reported, providing a general framework for its preparation.[4]

General Synthetic Workflow:

Caption: General synthetic workflow for N-Boc-3-(2-fluorophenyl)azetidine.

Experimental Protocol (Exemplary):

While a specific protocol for 3-(2-Fluorophenyl)azetidine is not detailed in the provided search results, a general procedure for the synthesis of related azetidines can be adapted. For instance, the reaction of a suitable 1,3-difunctionalized propane with an amine is a common strategy.[5]

Characterization of tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate:

Spectroscopic data for this key intermediate has been reported:[4]

-

¹H-NMR (400 MHz, CDCl₃) δ: 7.31 (d, J = 7.8 Hz, 1H), 7.08 (d, J = 7.7 Hz, 1H), 7.02 (d, J = 9.9 Hz, 1H), 6.96 (t, J = 8.3 Hz, 1H), 4.33 (t, J = 8.7 Hz, 2H), 3.99–3.92 (m, 2H), 3.72–3.70 (m, 1H), 1.47 (s, 9H).[4]

-

¹³C-NMR (150 MHz, CDCl₃) δ: 161.7, 160.1, 156.5, 128.8, 128.7, 128.6, 128.6, 128.0, 127.9, 124.4, 115.6, 115.4, 79.6, 29.8, 28.5, 27.6, 27.5.[4]

-

HRMS (ESI): calcd for C₁₄H₁₈NO₂FNa: 274.1214, found: 256.1215 (Note: The reported found mass appears to be for the free acid after loss of the Boc group).[4]

Deprotection to Yield 3-(2-Fluorophenyl)azetidine

The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Deprotection Workflow:

Caption: Deprotection of the N-Boc group to yield the final product.

Experimental Protocol (General):

A common method for Boc deprotection involves treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[6] Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates.[6]

-

Dissolve tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate in a suitable solvent (e.g., DCM).

-

Add an excess of the deprotecting agent (e.g., TFA or a solution of HCl in dioxane) at room temperature.

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-phenylazetidine scaffold is a valuable pharmacophore in drug design. The rigid azetidine ring system helps to position the phenyl group in a defined region of space, which can lead to improved binding interactions with target proteins. The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also modulate the pKa of the azetidine nitrogen.

Azetidine derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and central nervous system (CNS) activity.[4]

Case Study: Antitumor Agents

A notable application of the 3-aryl-azetidine moiety is in the development of novel antitumor agents. In a study focused on analogues of the potent anticancer agent TZT-1027, the phenylethyl group at the C-terminus was replaced with a 3-aryl-azetidine moiety. This modification resulted in compounds with moderate to excellent antiproliferative activities. For instance, one such analogue exhibited IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[4] This demonstrates the potential of the 3-(2-fluorophenyl)azetidine scaffold to serve as a key component in the design of highly potent therapeutic agents.

Safety and Handling

Conclusion

3-(2-Fluorophenyl)azetidine is a valuable and versatile building block for drug discovery and development. Its unique structural and electronic properties, conferred by the strained azetidine ring and the fluorinated phenyl group, make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. The synthetic routes to this compound, primarily through N-protected intermediates, are becoming more established, paving the way for its broader application in medicinal chemistry. As the demand for more potent and specific drugs continues to grow, the strategic use of building blocks like 3-(2-Fluorophenyl)azetidine will undoubtedly play a crucial role in the future of pharmaceutical innovation.

References

-

MySkinRecipes. 3-(2-Fluorophenoxy)azetidine hydrochloride. [Link]

-

ChemBK. 2-(3-fluorophenyl)azetidine hydrochloride. [Link]

-

PubChem. 2-(2-Fluorophenyl)azetidine hydrochloride. [Link]

- Al-Karaghouli, M. A. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.

-

Wikipedia. Azetidine. [Link]

- Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022.

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Google Patents.

- Ombito, J. O., et al. Recent progress in synthesis of 3-functionalized azetidines.

- Shankar, M., et al.

- Kaul, R., et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.

- Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, 2025.

- Degennaro, L., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro, 2020.

- Kaul, R., et al. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland eSpace, 2004.

- Cole, K., et al. Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed, 2017.

- Hadidi, R., et al. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC, 2022.

Sources

Methodological & Application

Application of 3-(2-Fluorophenyl)azetidine in oncology drug development

Application Note: Strategic Integration of 3-(2-Fluorophenyl)azetidine in Oncology Lead Optimization

Executive Summary

This guide details the application of 3-(2-fluorophenyl)azetidine as a high-value pharmacophore in oncology drug discovery.[1] Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine ring offers a unique combination of reduced lipophilicity (LogD), increased metabolic stability, and defined vector positioning. The specific inclusion of the 2-fluorine atom serves a dual purpose: it blocks metabolic hotspots (ortho-hydroxylation) and induces beneficial conformational torsion, often critical for fitting into cryptic hydrophobic pockets in kinase and GPCR targets.

This document provides the medicinal chemistry rationale, a validated synthetic protocol for incorporation, and an in vitro profiling workflow to assess the stability advantages of this scaffold.

Medicinal Chemistry Rationale

The transition from a flexible, lipophilic lead to a clinical candidate often requires "escaping flatland" (increasing Fsp3 character) and lowering clearance. 3-(2-Fluorophenyl)azetidine addresses these challenges through three specific mechanisms:

A. The "Azetidine Switch" (LogD Modulation)

Replacing a six-membered piperidine ring with a four-membered azetidine ring typically lowers the partition coefficient (LogP/LogD) by 1.0–1.5 units. This reduction is critical in oncology to improve solubility and reduce non-specific protein binding (off-target toxicity).[1]

-

Mechanism: The high ring strain (~25 kcal/mol) and reduced hydrophobic surface area of the azetidine decrease lipophilicity while maintaining the basicity required for salt bridge interactions (e.g., with Asp residues in kinase hinge regions) [1].

B. The Ortho-Fluoro Effect (Metabolic Blockade)

The phenyl ring is a common site for Cytochrome P450-mediated oxidative metabolism.[1]

-

Problem: Unsubstituted phenyl rings are prone to rapid hydroxylation, particularly at the para and ortho positions, leading to high clearance.

-

Solution: The fluorine atom at the 2-position (ortho) sterically and electronically deactivates the ring toward oxidation. It specifically blocks the ortho-position and reduces the electron density of the ring, making it less susceptible to electrophilic attack by CYP enzymes [2].

C. Conformational Control (The "Twist")

In bi-aryl systems or aryl-amine linkages, the 2-fluorine substituent introduces steric repulsion with the azetidine protons or the linker. This forces the phenyl ring out of coplanarity, adopting a twisted conformation.

-

Application: This "pre-organized" twisted state can minimize the entropic penalty upon binding to target pockets that require a non-planar ligand conformation (e.g., PI3Kδ or STAT3 inhibitors) [3, 4].

Table 1: Physicochemical Comparison of Scaffolds

| Property | 3-Phenylpiperidine | 3-Phenylpyrrolidine | 3-(2-Fluorophenyl)azetidine | Impact on Drug Design |

| Ring Size | 6-membered | 5-membered | 4-membered | Lower MW, compact binding.[1] |

| LogP (Calc) | ~2.5 | ~2.1 | ~1.4 | Improved solubility & permeability.[1] |

| pKa (Base) | ~9.5 | ~9.2 | ~8.8 | Reduced lysosomal trapping; better cytosolic availability.[1] |

| Metabolic Risk | High (Aryl oxidation) | Moderate | Low | Fluorine blocks metabolism; ring strain alters oxidation potential.[1] |

Experimental Protocols

Protocol A: S_NAr Coupling to Heteroaromatic Cores

Objective: To attach 3-(2-fluorophenyl)azetidine to a chloropyrimidine core (common in kinase inhibitors like CDK or EGFR inhibitors).[1] This reaction utilizes the nucleophilicity of the azetidine nitrogen.

Reagents:

-

Building Block: 3-(2-Fluorophenyl)azetidine hydrochloride (1.0 equiv)

-

Core: 2,4-Dichloropyrimidine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (164 mg, 1.1 mmol) in anhydrous DMF (3 mL).

-

Activation: Add DIPEA (0.52 mL, 3.0 mmol) to the solution. The mixture ensures the azetidine salt is neutralized to its free base form in situ.

-

Addition: Add 3-(2-fluorophenyl)azetidine hydrochloride (187 mg, 1.0 mmol) in one portion.

-

Reaction: Seal the vial and heat to 80°C for 4 hours.

-

QC Check: Monitor by LC-MS.[1] Look for the disappearance of the azetidine mass (M+H = 152.1) and formation of the product mass.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via Flash Chromatography (Hexane:EtOAc gradient) to isolate the coupled product.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: To quantify the stability improvement provided by the 2-fluoro substituent compared to a non-fluorinated analog.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Test Compounds: 3-(2-Fluorophenyl)azetidine derivative vs. 3-Phenylazetidine analog (1 µM final conc).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope (

) determines intrinsic clearance (-

Success Metric: A

reduction of >50% compared to the non-fluorinated analog indicates successful metabolic blocking.

-

Visualizing the Optimization Logic

The following diagrams illustrate the strategic placement of this molecule in the drug discovery workflow and the specific chemical coupling pathway.

Figure 1: The "Azetidine Switch" & Fluorine Optimization Cycle

Caption: Logical workflow converting a high-clearance hit into a stable lead using 3-(2-fluorophenyl)azetidine.

Figure 2: Synthetic Pathway (S_NAr Mechanism)

Caption: Nucleophilic aromatic substitution mechanism attaching the azetidine pharmacophore to a heteroaryl core.

References

-

Lowe, M. et al. "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs."[1] Journal of Medicinal Chemistry, 2026.[2] 3[4]

-

Priya, A. et al. "Fluorine in Drug Discovery: Role, Design and Case Studies."[1][5] International Journal of Pharmacy and Pharmaceutical Sciences, 2025.[5] 5

-

Yue, P. et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[1] Journal of Medicinal Chemistry, 2020.[6] 7

-

Han, Y. et al. "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[1] Journal of Medicinal Chemistry, 2012.[8] 8

-

PubChem. "3-Phenylazetidine Compound Summary." National Library of Medicine, 2025. 1[4][9][10]

Sources

- 1. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. baranlab.org [baranlab.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(2-Fluorophenyl)azetidine Derivatives as Potential Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers investigating 3-phenylazetidine derivatives, with a specific focus on structures exemplified by 3-(2-Fluorophenyl)azetidine, as potential inhibitors of monoamine transporters (MATs). Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are prominent targets for the therapeutic intervention of various neuropsychiatric disorders. The azetidine scaffold has emerged as a promising alternative to more traditional tropane-based structures, offering potential advantages in terms of synthetic accessibility and physicochemical properties.[1] This guide details the rationale behind targeting MATs with 3-phenylazetidine derivatives, provides exemplary synthesis schemes, outlines detailed protocols for in vitro characterization, and discusses the principles of their structure-activity relationships (SAR).

Note: While the core principles and protocols described herein are broadly applicable, specific experimental data for 3-(2-Fluorophenyl)azetidine derivatives are not extensively available in the public domain. Therefore, this guide leverages data from closely related 3-aryl-3-substituted azetidine analogs as a scientifically grounded proxy to illustrate the concepts and methodologies.[1]

Introduction: The Rationale for Targeting Monoamine Transporters with Azetidine Scaffolds

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating mood, cognition, and behavior. The synaptic concentrations of these neurotransmitters are tightly controlled by their respective transporters (DAT, SERT, and NET), which mediate their reuptake from the synaptic cleft into the presynaptic neuron.[1] Dysregulation of this reuptake process is implicated in the pathophysiology of numerous disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, inhibitors of these transporters are a cornerstone of modern pharmacotherapy for these conditions.

Historically, many MAT inhibitors have been based on the tropane scaffold, exemplified by cocaine. While effective, these compounds often possess undesirable psychostimulant properties and abuse liability. The exploration of novel scaffolds is therefore a key objective in medicinal chemistry. The azetidine ring system has garnered significant interest as a bioisosteric replacement for the tropane core.[1] This substitution can lead to a reduction in molecular weight and lipophilicity, potentially improving the pharmacokinetic profile of the resulting compounds.[1] The 3-phenylazetidine core, in particular, allows for the spatial orientation of key pharmacophoric elements in a manner that can mimic the binding of established MAT ligands.[1]

The introduction of a 2-fluorophenyl group at the 3-position of the azetidine ring is a rational design strategy. The fluorine atom can modulate the electronic properties of the phenyl ring and may engage in specific interactions within the transporter binding pocket, potentially influencing both potency and selectivity.

Synthesis of 3-Aryl-3-Substituted Azetidine Derivatives: A General Approach

The synthesis of 3-aryl-3-substituted azetidine derivatives can be achieved through a variety of synthetic routes. A common strategy involves the initial construction of a protected 3-azetidinone, followed by the introduction of the desired aryl group via a Grignard or organolithium addition. Subsequent modification at the 3-position and deprotection yields the final products.

Below is a representative synthetic scheme for a class of 3-aryl-3-arylmethoxyazetidines, which serves as an excellent model for the synthesis of related compounds, including potential routes to 3-(2-Fluorophenyl)azetidine derivatives.[1]

Scheme 1: Synthesis of 3-Aryl-3-arylmethoxyazetidines [1]

Caption: General synthetic workflow for 3-aryl-3-substituted azetidines.

Experimental Causality:

-

Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen is crucial to prevent side reactions during the nucleophilic addition of the organometallic reagent.

-

Aryl Addition: The addition of a pre-formed aryl lithium or Grignard reagent to the ketone at the 3-position is a key step in introducing the desired aryl moiety.[1] For a 3-(2-Fluorophenyl)azetidine derivative, this would involve the use of 2-fluorophenyllithium or 2-fluorophenylmagnesium bromide. Careful control of temperature is necessary to avoid decomposition of the azetidine ring.[1]

-

O-Alkylation: The subsequent O-alkylation to form an ether linkage is achieved under basic conditions, for example, using sodium hydride to deprotonate the hydroxyl group, followed by the addition of a substituted benzyl bromide. This step allows for the introduction of a second aromatic ring system.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired secondary amine.

In Vitro Characterization: Protocols for Assessing Monoamine Transporter Inhibition

The primary in vitro assays for characterizing novel MAT inhibitors are radioligand binding assays and synaptosomal uptake inhibition assays. These assays provide quantitative measures of a compound's affinity for the transporters and its functional potency in blocking neurotransmitter reuptake.

Radioligand Binding Assays

Radioligand binding assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.

Protocol: Radioligand Binding Assay for DAT, SERT, and NET

-

Preparation of Membranes:

-

Use cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) (e.g., HEK293 cells).

-

Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution).

-

Radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Membrane preparation.

-

-

For the determination of non-specific binding, add a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation:

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Principle: Synaptosomes are resealed nerve endings that retain functional transporters. The assay measures the accumulation of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into the synaptosomes. An inhibitor will reduce the rate of this accumulation.

Protocol: Synaptosomal Uptake Inhibition Assay

-

Preparation of Synaptosomes:

-

Dissect brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) from rodents.

-

Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the test compound or vehicle at 37°C for a short period (e.g., 5-10 minutes).

-

-

Initiation of Uptake:

-

Add the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km to initiate uptake.

-

-

Incubation:

-

Incubate at 37°C for a short, defined period (e.g., 5-15 minutes) during which uptake is linear.

-

-

Termination of Uptake and Harvesting:

-

Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent inhibitor.

-

-

Detection and Data Analysis:

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

-

Caption: Experimental workflow for the evaluation of novel azetidine derivatives.

Structure-Activity Relationship (SAR) of 3-Arylazetidine Derivatives

The SAR of 3-arylazetidine derivatives provides valuable insights into the structural requirements for potent and selective inhibition of monoamine transporters. Based on published data for related series, several key structural features can be modulated to tune the pharmacological profile.[1]

Table 1: Representative SAR Data for 3-Aryl-3-arylmethoxyazetidines at DAT and SERT [1]

| Compound ID | 3-Aryl Substitution | 3-Arylmethoxy Substitution | DAT Ki (nM) | SERT Ki (nM) |

| 7c | 4-Cl-Ph | 4-Cl-Ph | >10,000 | 1.0 |

| 7g | 3,4-diCl-Ph | Ph | 130 | 140 |

| 7i | 3,4-diCl-Ph | 3,4-diCl-Ph | >10,000 | 1.3 |

Data adapted from Carroll et al. (2013). Note: This table is illustrative and based on a proxy compound series.

Key SAR Insights:

-

Substitution on the 3-Aryl Ring: Halogen substitution, particularly dichlorination at the 3 and 4 positions, can significantly influence affinity and selectivity. As seen in the table, compounds with a 3,4-dichlorophenyl group can exhibit moderate affinity for both DAT and SERT.[1] For a hypothetical 3-(2-Fluorophenyl)azetidine series, the position and number of fluorine substituents would be expected to have a profound impact on activity.

-

Substitution on the 3-Arylmethoxy Ring: Similar to the 3-aryl ring, substitutions on the arylmethoxy moiety are critical. Dichloro substitution in this position can lead to high SERT affinity and selectivity.[1]

-

Nature of the 3-Substituent: The nature of the substituent at the 3-position (e.g., ether, amine) is a key determinant of the pharmacological profile. Bioisosteric replacement of the ether oxygen with a nitrogen atom, for instance, can shift the selectivity profile.

-

Azetidine Nitrogen Substituent: The substituent on the azetidine nitrogen is also crucial. Small alkyl groups are often well-tolerated, but larger or more polar groups can be used to modulate physicochemical properties and target engagement.

Caption: Key structural modification points for SAR studies of 3-phenylazetidine derivatives.

Conclusion and Future Directions

The 3-phenylazetidine scaffold represents a promising platform for the discovery of novel monoamine transporter inhibitors. The synthetic accessibility and the potential for fine-tuning the pharmacological profile through systematic structural modifications make this class of compounds highly attractive for drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers entering this field.

Future research should focus on the synthesis and evaluation of a broader range of 3-(2-Fluorophenyl)azetidine derivatives and other halogenated analogs to build a comprehensive SAR. Further characterization, including in vivo studies to assess pharmacokinetic properties and behavioral effects, will be essential to validate the therapeutic potential of these compounds for the treatment of neuropsychiatric disorders.

References

-

Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4945-4948. [Link]

-

Zhen, J., & Reith, M. E. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 72, 12.11.1-12.11.19. [Link]

-

Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8864-8878. [Link]

-

Gopalan, B., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5853-5857. [Link]

-

Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)azetidine

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)azetidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into a common synthetic route, focusing on the identification of byproducts and practical troubleshooting strategies to ensure high purity and yield.

The synthesis of substituted azetidines is a critical task in drug discovery, as the strained four-membered ring often imparts desirable physicochemical properties to drug candidates.[1] However, this inherent ring strain also presents unique synthetic challenges. This guide will focus on a robust and modular two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by N-Boc deprotection.

Overall Synthetic Workflow

The selected synthetic pathway involves the coupling of a commercially available azetidine building block with a boronic acid, followed by the removal of the nitrogen protecting group. This approach offers great flexibility for creating analogues.

Caption: General two-step synthesis of 3-(2-Fluorophenyl)azetidine.

Part 1: Suzuki-Miyaura Cross-Coupling - FAQs and Troubleshooting

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2][3] However, success hinges on controlling several critical parameters.

Q1: My reaction yield is low or the reaction has stalled. What are the common causes?

A1: Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst's activity, the reagents' quality, or the reaction conditions.

-

Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not properly degassed. The presence of molecular oxygen can lead to the formation of palladium black and the homocoupling of the boronic acid.[4][5]

-

Expert Insight: Ensure all solvents are thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Perform the reaction under a positive pressure of inert gas.

-

-

Base and Water Content: The choice and quality of the base are critical. Anhydrous potassium phosphate (K₃PO₄) often requires a small amount of water to be effective, as it facilitates the crucial transmetalation step.[6]

-

Expert Insight: If using anhydrous solvents like dioxane, consider adding 2-5 equivalents of water relative to the limiting reagent. The base should be a fine, free-flowing powder; grinding it can improve reproducibility.[6]

-

-

Reagent Purity: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines.

-

Expert Insight: Use freshly opened boronic acid or verify its purity by NMR before starting the reaction.

-

Q2: I'm observing a significant amount of a biphenyl byproduct. What is it and how can I prevent it?

A2: This is almost certainly 2,2'-difluorobiphenyl, the product of boronic acid homocoupling. This side reaction is a major pathway for impurity generation.[4]

-

Causality: Homocoupling is primarily caused by two factors: (1) the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), and (2) a slow oxidative addition step. If the oxidative addition of the aryl halide to the Pd(0) center is sluggish, the Pd(0) can instead catalyze the coupling of two boronic acid molecules.[4][5]

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

-

Troubleshooting Protocol:

-

Improve Degassing: Use the "freeze-pump-thaw" method (3 cycles) for the reaction mixture before adding the catalyst for the most rigorous oxygen removal.

-

Select an Appropriate Catalyst: For electron-rich or sterically hindered halides, oxidative addition can be slow. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate this step.[7]

-

Use a Pre-activated Catalyst: Using a Pd(II) precatalyst like Pd(dppf)Cl₂ is common, but ensure your conditions effectively reduce it to the active Pd(0) species in situ.[7]

-

Common Byproducts in Step 1: Suzuki-Miyaura Coupling

| Byproduct/Impurity | Structure | Common Cause(s) | Recommended Analytical Method |

| 2,2'-Difluorobiphenyl | 2-F-Ph-Ph-2-F | Homocoupling of boronic acid due to O₂ presence or slow oxidative addition. | GC-MS, LC-MS |

| Fluorobenzene | Ph-F | Protodeboronation of the boronic acid (loss of B(OH)₂ group). | GC-MS (Headspace) |

| N-Boc-azetidine | N-Boc-Azetidine | Reduction/decomposition of N-Boc-3-iodoazetidine. | LC-MS |

| Unreacted SMs | N/A | Incomplete reaction, poor catalyst activity, impure reagents. | TLC, LC-MS |

| Phosphine Oxides | e.g., (dppf)P=O | Oxidation of the phosphine ligand by trace oxygen or water. | ³¹P NMR, LC-MS |

| Boric Acid/Borates | B(OH)₃ | Stoichiometric byproduct of the reaction. | Removed during aqueous workup. |

Part 2: N-Boc Deprotection - FAQs and Troubleshooting

The removal of the tert-butyloxycarbonyl (Boc) group is typically a straightforward acid-mediated process. However, the stability of the strained azetidine ring and potential side reactions with the carbocation intermediate must be considered.[8][9]

Q3: My N-Boc deprotection is incomplete. Should I just extend the reaction time or increase the temperature?

A3: While tempting, simply increasing reaction time or temperature can be detrimental. The tert-butyl cation generated during the reaction is a reactive electrophile. Prolonged exposure can lead to side reactions.

-

Causality: The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and CO₂.[10] Insufficient acid or the presence of other basic functionalities can slow this process.

-

Expert Insight: A standard and highly effective condition is using a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature.[11] The reaction is typically complete within 1-2 hours.

-

-

Troubleshooting Protocol:

-

Verify Acid Stoichiometry: Ensure at least 10-20 equivalents of TFA are used. For substrates with multiple basic sites, more may be required.

-

Monitor by TLC/LC-MS: If the reaction is sluggish after 1 hour at room temperature, check for consumption of the starting material. Do not heat the reaction unless you have evidence that degradation is not occurring.

-

Consider Alternative Acids: While TFA is common, 4M HCl in dioxane is another effective reagent.[9]

-

Q4: After removing the TFA, my product is a non-crystalline oil, and the NMR is complex. What happened?

A4: This often points to the formation of byproducts from the tert-butyl cation or residual TFA complicating the workup and analysis.

-

tert-Butyl Cation Scavenging: The highly reactive tert-butyl cation can re-alkylate the desired amine product, the solvent, or even the aromatic ring (though less likely on an electron-deficient ring).

-

Expert Insight: Including a cation scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) in the reaction mixture can effectively trap the tert-butyl cation and prevent side reactions.

-

-

Workup Procedure: The initial product is the TFA salt. Simply removing the solvent will yield this salt, which can be hygroscopic or an oil. To obtain the free base, a basic workup is required.

-

Troubleshooting Protocol:

-

After reaction completion, carefully concentrate the mixture in vacuo.

-

Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash cautiously with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic (pH > 8).

-

Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free base.

-

-

Protocol: Synthesis and Purification of 3-(2-Fluorophenyl)azetidine

Step 1: N-Boc-3-(2-fluorophenyl)azetidine (Suzuki Coupling)

-

To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

-

Seal the vessel and evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume).

-

Sparge the resulting suspension with argon for 15 minutes.

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC until the starting iodide is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure protected product.

Step 2: 3-(2-Fluorophenyl)azetidine (N-Boc Deprotection)

-

Dissolve N-Boc-3-(2-fluorophenyl)azetidine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M solution) in a flask and cool to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Once complete, remove all volatiles under reduced pressure.

-

Co-evaporate with DCM (2x) to ensure complete removal of excess TFA. The resulting residue is the TFA salt of the product.

-

For the free base, perform the basic workup described in A4 .

References

-

Capolicchio, S., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-Iodoazetidine Platform. Available at: [Link]

-

Kollár, L., & Bakos, J. (2002). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: [Link]

-

Ombito, J. O., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 202112430. Available at: [Link]

-

Valdés-García, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(42), 26231-26235. Available at: [Link]

-

Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 49(8), 2499-2515. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

-

Fantoni, T., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

-

Burmistrov, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3065-3076. Available at: [Link]

-

Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction?. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

-

Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]

-

Peretto, I., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synthetic Communications, 35(12), 1689-1694. Available at: [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Angewandte Chemie International Edition, 46(19), 3725-3728. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available at: [Link]

-

Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Hayes, J. F., et al. (2002). Multicomponent reactions involving 2-methyleneaziridines: rapid synthesis of 1,3-disubstituted propanones. The Journal of Organic Chemistry, 67(3), 935-942. Available at: [Link]

-

Caturano, M., et al. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 25(17), 3843. Available at: [Link]

-

Mphahamele, M. J., & Maluleka, M. M. (2013). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 54(38), 5225-5228. Available at: [Link]

-

Murai, K., et al. (2016). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 4, 35. Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Chemistry LibreTexts. (2021). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

Optimizing reaction conditions for the synthesis of 3-(2-Fluorophenyl)azetidine

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)azetidine. This document is designed for researchers, medicinal chemists, and process development professionals. The azetidine ring is a highly sought-after structural motif in modern drug discovery, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle presents unique synthetic challenges.[1][3]

This guide provides a plausible, literature-derived synthetic pathway and addresses common experimental issues through a detailed troubleshooting section and frequently asked questions. Our goal is to equip you with the foundational knowledge and practical insights needed to optimize your reaction conditions and achieve a successful synthesis.

Proposed Synthetic Pathway

A common and effective strategy for constructing 3-substituted azetidines involves the intramolecular cyclization of a suitably protected 1,3-amino alcohol. The following two-step sequence is a robust starting point for accessing the target compound.

Step 1: Synthesis of the Precursor The synthesis begins with the reductive amination of 1-(2-fluorophenyl)-3-hydroxypropan-1-one with a protected ammonia equivalent (e.g., benzylamine, which can be deprotected later), followed by reduction of the ketone to yield the key amino alcohol precursor, 1-amino-3-(2-fluorophenyl)propan-3-ol. Subsequent N-protection (e.g., with a Boc group) is critical for the success of the cyclization step.

Step 2: Intramolecular Cyclization The core azetidine ring is formed via an intramolecular nucleophilic substitution. This typically involves activating the terminal hydroxyl group to create a good leaving group, followed by a base-mediated ring closure. The Mitsunobu reaction is a particularly effective method for this transformation under mild conditions.[4][5]

Workflow Diagram: Proposed Synthesis

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

Troubleshooting guide for the ring-opening of the azetidine in 3-(2-Fluorophenyl)azetidine

The following guide is designed for researchers and medicinal chemists working with 3-(2-Fluorophenyl)azetidine (CAS: 552836-43-0 / HCl salt: 1375231-95-0). It addresses the specific challenges of nucleophilic ring-opening transformations, a critical pathway for synthesizing

Status: Active Technician: Senior Application Scientist Topic: Troubleshooting Nucleophilic Ring-Opening Protocols

Executive Summary & Mechanistic Insight[1]

The ring-opening of 3-arylazetidines is thermodynamically driven by the release of ring strain (~25 kcal/mol), yet kinetically inhibited by the orbital alignment required for cleavage. Unlike aziridines, azetidines are thermally stable and require activation (protonation, quaternization, or Lewis acid coordination) to trigger nucleophilic attack.

For 3-(2-Fluorophenyl)azetidine , the 2-fluoro substituent introduces unique electronic factors:

-

Inductive Deactivation: The fluorine atom (

effect) decreases the electron density of the aromatic ring, which inductively reduces the basicity of the azetidine nitrogen compared to a standard phenyl analog. Stronger activation conditions may be required. -

Conformational Bias: The ortho-fluoro group may induce a specific puckering conformation of the azetidine ring due to dipole repulsion, subtly affecting the trajectory for nucleophilic attack (

).

Core Reaction Pathway

The reaction typically proceeds via an

Figure 1: Mechanistic pathway for the controlled ring-opening of 3-arylazetidines. The activation step is the rate-determining control point.

Diagnostic Troubleshooting Guide

Use this section to diagnose specific failure modes in your reaction.

Issue A: Starting Material is Recovered (No Reaction)

Symptom: LCMS shows only the mass of the starting azetidine (or its salt). Root Cause: Insufficient activation of the nitrogen lone pair. The nucleophile cannot overcome the kinetic barrier of the neutral ring.

-

Corrective Action 1 (Acid Catalysis): If using a weak nucleophile (e.g., alcohols, water), ensure the pH is sufficiently low. The reaction often requires stoichiometric strong acid (TFA, HCl) or super-stoichiometric Lewis Acid (

, -

Corrective Action 2 (Quaternization): Convert the azetidine to a permanent azetidinium salt using MeI or Benzyl Bromide before adding the nucleophile. Azetidinium ions are significantly more electrophilic than protonated azetidines.

-

Protocol Tip: For 3-(2-fluorophenyl)azetidine, the N-basicity is lower. If using Lewis Acids, switch to a "harder" acid like

or increase temperature to 60-80°C.

Issue B: Polymerization / Tarry Residue

Symptom: LCMS shows a "picket fence" of masses (+133 units repeating) or broad baseline noise. Root Cause: The opened product (a primary or secondary amine) is acting as a nucleophile and attacking another molecule of activated azetidine. This "oligomerization" is common when the nucleophile is weaker than the product amine.

-

Corrective Action 1 (Concentration): Dilute the reaction. Polymerization is bimolecular (second-order with respect to substrate), while reaction with solvent/reagent is pseudo-first-order. Run at 0.05 M or lower.[1]

-

Corrective Action 2 (Nucleophile Excess): Use a large excess (5–10 equiv) of the desired nucleophile to statistically outcompete the product amine.

-

Corrective Action 3 (Protection): If possible, use an

-acyl azetidine (e.g., N-Boc, N-Cbz). While

Issue C: Regioselectivity Issues (Mixture of Isomers)

Symptom: Two peaks with the same mass in LCMS. Analysis: For 3-substituted azetidines, C2 and C4 are equivalent unless the nitrogen is chiral (quaternary with different groups) or there is a chiral catalyst.

-

Clarification: If you observe isomers, check if your nucleophile is attacking the aromatic ring (unlikely with 2-F deactivation) or if you have generated an aziridine intermediate via rearrangement (rare but possible under thermodynamic control).

-

Verification: 3-(2-Fluorophenyl)azetidine is symmetric at the C2/C4 positions. Nucleophilic attack at either carbon yields the same enantiomeric pair (if racemic starting material).

Optimized Experimental Protocols

These protocols are designed to minimize side reactions for the 2-fluorophenyl analog.

Protocol 1: Acid-Mediated Ring Opening (Halide Nucleophiles)

Target: Synthesis of

-

Dissolution: Dissolve 3-(2-fluorophenyl)azetidine (1.0 equiv) in dry Dichloromethane (DCM) [0.1 M].

-

Activation: Cool to 0°C. Add

(4.0 M in dioxane, 2.0 equiv) dropwise.-

Why? The HCl protonates the nitrogen and provides the chloride nucleophile.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Checkpoint: Monitor by LCMS. The peak should shift from [M+H]+ ~152 to [M+H]+ ~188 (for Cl addition).

-

-

Workup: Evaporate volatiles under reduced pressure. Do not perform an aqueous basic workup if the free amine can cyclize back to the azetidine (a common equilibrium). Isolate as the HCl salt.

Protocol 2: Lewis-Acid Catalyzed Opening with Arenes (Friedel-Crafts type)

Target: Synthesis of

-

Reagents: Mix azetidine (1.0 equiv) and the electron-rich arene (3.0 equiv) in 1,2-dichloroethane (DCE).

-

Catalyst: Add

(1.2 equiv) or -

Conditions: Heat to 60°C for 6 hours.

-

Note: The 2-fluorophenyl group deactivates the azetidine slightly, so heat is often necessary compared to simple phenyl-azetidines.

-

-

Quench: Pour into ice-cold

solution. Extract with DCM.

Protocol 3: Nucleophilic Opening with Azide ( )

Target: Synthesis of diamines.

-

Preparation: Dissolve azetidine in Acetonitrile/Water (9:1).

-

Additives: Add

(3.0 equiv) and -

Conditions: Reflux (80°C) for 12 hours.

-

Safety: Ensure proper ventilation for hydrazoic acid (

) generation.

Comparative Data: Activation Methods

The following table summarizes the efficiency of different activation methods for 3-arylazetidines based on literature precedence.

| Activation Method | Reagent System | Relative Rate | Risk of Polymerization | Recommended For |

| Protonation | HCl / HBr / TFA | Medium | Low (if pH < 1) | Halogenation, Hydrolysis |

| Quaternization | MeI / BnBr | Fast | High | Synthesis of tertiary amines |

| Acylation | Boc2O / Cbz-Cl | Very Slow | Very Low | Stable intermediates (requires strong nucleophiles to open) |

| Lewis Acid | Fast | Medium | C-C bond formation (Friedel-Crafts) |

Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental step.

Figure 2: Troubleshooting logic flow for azetidine ring-opening experiments.

References

-

Couty, F., et al. (2006).[5] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[5] Link

- Key Insight: Establishes that nucleophilic attack on 3-substituted azetidiniums typically occurs

-

Ghorai, M. K., et al. (2011). "Lewis Acid Mediated S_N2 Type Ring Opening of N-Activated Azetidines with Arene Nucleophiles." The Journal of Organic Chemistry. Link

- Key Insight: Details the Friedel-Crafts type opening using Lewis Acids, relevant for the 2-fluorophenyl analog.

-

Vargas-Sanchez, M., et al. (2005). "Ring opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines." Organic Letters. Link

- Key Insight: Provides general protocols for azetidinium salt ring opening.

-

PubChem. (n.d.).[1][6] "3-(2-Fluorophenyl)azetidine Compound Summary." National Center for Biotechnology Information. Link

-

Mughal, H., & Szostak, M. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link

- Key Insight: Comprehensive review on strain-release chemistry and stability of azetidines.

Sources

- 1. 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 6. 3-(4-Chlorophenyl)azetidine | C9H10ClN | CID 23620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Fluorophenoxy)azetidine hydrochloride [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Preventing Dimer Formation in 3-Aryl-Azetidine Synthesis

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Dimerization & Oligomerization Pathways

Introduction

The synthesis of 3-aryl-azetidines presents a unique kinetic paradox. You are forcing a strained 4-membered ring to close (requiring high energy) or coupling a bulky aryl group to a strained cycle (requiring precise catalytic control). "Dimerization" in this context usually refers to two distinct failure modes:

-

Linear Dimerization: During ring closure, the amine nucleophile attacks a second precursor molecule intermolecularly rather than closing the ring intramolecularly.

-

Homocoupling (Catalytic Dimerization): During cross-coupling (e.g., Ni/Photoredox), the aryl halide dimerizes (Ar-Ar) or the azetidine radical recombines (Az-Az) instead of forming the C(sp³)-C(sp²) bond.

This guide addresses both scenarios with mechanistic rigor.

Module 1: Ring Closure (Cyclization) Strategies